Scientific Field: Food Science and Nutrition
Methods of Application: Calcium levulinate is produced from a direct reaction between L- or levulinic acid levulose and calcium hydroxide.
Results or Outcomes: The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate.
Scientific Field: Pharmaceutical Science
Application Summary: Calcium levulinate can be used in the preparation of pharmaceutical tablets, capsules, or injections.
Methods of Application: Calcium levulinate can be used alone, or with calcium lactate, calcium chloride, and other compounds, either for pharmaceutical tablets, capsules, or injections preparation.
Results or Outcomes: Calcium levulinate is ultimately a relatively new calcium supplementation option.
Scientific Field: Medical Science
Application Summary: Calcium levulinate can be used in combination with other compounds like calcium gluconate for the treatment of hypocalcemia.
Methods of Application: It can be administered through pharmaceutical tablets, capsules, or injections.
Results or Outcomes: The use of calcium levulinate in this context provides an alternative option for calcium supplementation.
Scientific Field: Environmental Science and Engineering
Application Summary: Levulinic acid (LA), from which calcium levulinate is derived, is in great demand in various applications.
Methods of Application: The primary challenge in biorefinery is the separation of LA from other biomass products.
Results or Outcomes: The advancement of various separation techniques used for LA extraction is required to fulfil the growing demand for LA products.
Scientific Field: Energy Science
Application Summary: Calcium levulinate is converted to deoxygenated and high-density energy products at elevated temperatures.
Methods of Application: The conversion process involves the use of high temperatures to transform calcium levulinate into deoxygenated and high-density energy products.
Results or Outcomes: This application of calcium levulinate makes it highly valuable for study in the field of energy production.
Scientific Field: Nutritional Science
Application Summary: Calcium levulinate is a highly effective calcium supplement and comes in various forms such as tablets, injections, and capsules.
Results or Outcomes: When it enters the body, calcium levulinate dissociates rapidly to form calcium ions.
Calcium levulinate is a calcium salt derived from levulinic acid, characterized by its chemical formula . This compound exists as a white crystalline powder and is noted for its neutral pH of approximately 7, making it gentler on the digestive system compared to other calcium supplements. It is recognized for its high solubility, exceeding 30% at 25°C, and its superior bioavailability, which enhances calcium absorption in the body. The unique structure of calcium levulinate allows it to interact favorably with the body’s physiological processes, contributing to its applications in nutrition and medicine .
The mechanism by which calcium levulinate functions in the body is not fully understood. As a calcium salt, it likely dissociates in the digestive tract, releasing free calcium ions for absorption. More research is needed to elucidate the specific mechanisms of absorption and potential biological effects.
The synthesis of calcium levulinate typically involves a direct reaction between levulinic acid and calcium hydroxide. The reaction can be summarized as follows:
This reaction results in the formation of calcium levulinate and water. The process is efficient and produces a stable compound that can be utilized in various applications .
Calcium levulinate exhibits several beneficial biological activities. It serves primarily as a calcium supplement, providing essential calcium ions that are crucial for numerous physiological functions, including bone health, muscle contraction, and nerve transmission. Studies indicate that calcium levulinate's absorption rate is higher than that of traditional supplements like calcium carbonate and calcium lactate, making it an effective choice for enhancing dietary calcium intake . Additionally, its non-toxic nature and minimal side effects make it suitable for various formulations, including those intended for injection or oral administration .
The synthesis of calcium levulinate can be achieved through various methods:
Calcium levulinate has diverse applications across several fields:
Research on the interactions of calcium levulinate with other compounds reveals its compatibility with various calcium salts such as calcium lactate and calcium chloride. These interactions enhance its utility in combined formulations aimed at improving nutrient absorption or therapeutic efficacy. Additionally, studies have shown that when administered alongside other nutrients or medications, calcium levulinate does not exhibit significant adverse reactions or interactions .
Calcium levulinate can be compared with several similar compounds based on their properties and applications:
| Compound | Solubility | Bioavailability | Primary Use |
|---|---|---|---|
| Calcium Levulinate | >30% | High | Nutritional supplement |
| Calcium Lactate | Moderate | Moderate | Nutritional supplement |
| Calcium Carbonate | Low | Low | Antacid, dietary supplement |
| Calcium Gluconate | Moderate | Moderate | Nutritional supplement |
| Calcium Chloride | High | High | Dehydration treatment |
Uniqueness of Calcium Levulinate:
Calcium levulinate is a calcium salt of levulinic acid (4-oxopentanoic acid), a biomass-derived keto acid with potential applications in various fields [6]. This compound exists in both anhydrous and hydrated forms, each with distinct molecular formulas and physical properties [1] [2]. The molecular structure of calcium levulinate consists of calcium ions coordinated with levulinate anions, forming a complex arrangement that contributes to its unique chemical properties [6].
The anhydrous form of calcium levulinate has the molecular formula C₁₀H₁₄CaO₆ and a molecular weight of 270.29 g/mol [1] [8]. This form is characterized by the absence of water molecules in its crystal structure [2]. The structural composition includes one calcium ion coordinated with two levulinate anions [6]. The anhydrous calcium levulinate appears as white to pale yellow crystals or powder with a melting point of approximately 123°C [1] [4].
The chemical structure of anhydrous calcium levulinate can be represented by the linear formula (CH₃COCH₂CH₂COO)₂Ca, indicating the presence of two levulinate groups coordinated to a single calcium ion [8]. The compound contains 44.44% carbon, 5.22% hydrogen, 14.83% calcium, and 35.52% oxygen by weight [8]. The exact mass of anhydrous calcium levulinate is 270.042 g/mol, with a monoisotopic mass of 270.042 g/mol [1].
Table 1: Physical and Chemical Properties of Anhydrous Calcium Levulinate [1] [4] [8]
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄CaO₆ |
| Molecular Weight | 270.29 g/mol |
| Appearance | White to pale yellow crystals or powder |
| Melting Point | 123°C |
| Boiling Point | 242.9°C at 760 mmHg |
| Exact Mass | 270.042 g/mol |
| Percent Composition | C (44.44%), H (5.22%), Ca (14.83%), O (35.52%) |
The dihydrate form of calcium levulinate has the molecular formula C₁₀H₁₈CaO₈, with a molecular weight of 306.32 g/mol [9] [10]. This form contains two water molecules coordinated to the calcium ion in addition to the two levulinate anions [6]. The dihydrate appears as white needle-shaped crystals with a melting point range of 121.0 to 125.0°C [4] [8].
The hydrated form is particularly interesting from a structural perspective as the water molecules play a crucial role in the coordination geometry and hydrogen bonding network within the crystal structure [6] [11]. The dihydrate form is freely soluble in water, very slightly soluble in ethanol (96 percent), and practically insoluble in methylene chloride [4] [19].
An important characteristic of the dihydrate form is its thermal behavior. When heated, calcium levulinate dihydrate loses one water molecule when dried in vacuum at room temperature and all water molecules at 50°C, converting to the anhydrous form [8]. This dehydration process is significant for understanding the stability and transformations of calcium levulinate under different conditions [8] [19].
Table 2: Physical and Chemical Properties of Calcium Levulinate Dihydrate [4] [9] [10] [19]
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈CaO₈ |
| Molecular Weight | 306.32 g/mol |
| Appearance | White needle-shaped crystals |
| Melting Point | 121.0-125.0°C |
| Solubility | Freely soluble in water, very slightly soluble in ethanol, insoluble in methylene chloride |
| Dehydration | Loses 1 H₂O at room temperature in vacuum, all H₂O at 50°C |
The calcium ion in calcium levulinate dihydrate exhibits a distinctive coordination geometry that significantly influences its overall crystal structure [6] [11]. Crystallographic studies reveal that the Ca²⁺ ion lies on a twofold rotation axis and is octacoordinated by eight oxygen atoms [6] [7]. This coordination environment includes two oxygen atoms from water molecules (aqua ligands) and six oxygen atoms from four symmetry-related carboxylate ligands [6] [11].
The coordination geometry around the calcium ion can be described as a distorted square antiprismatic arrangement [6] [12]. This distortion from an ideal square antiprism is evidenced by the varying Ca-O bond lengths, which range from 2.355(1) to 2.599(1) Å [6] [11]. The levulinate carboxyl oxygen atoms (O1 and O2) coordinate to Ca²⁺ ions in two distinct modes: a bidentate O,O'-chelate mode and a bridging mode through O1 with an inversion-related Ca²⁺ center [6] [14].
Due to this coordination environment, the two levulinate anions are positioned almost perpendicular to each other, with an O2-Ca1-O2 angle of 75.78(5)° [6] [12]. This specific arrangement contributes to the overall stability and three-dimensional structure of the calcium levulinate crystal [6] [14].
Table 3: Selected Bond Lengths in Calcium Levulinate Dihydrate [6] [12]
| Bond | Length (Å) |
|---|---|
| Ca1-O1 | 2.5989(10) |
| Ca1-O2 | 2.4820(11) |
| Ca1-O4 (water) | 2.4367(10) |
| Ca1-O1 (bridging) | 2.3546(10) |
Calcium levulinate dihydrate forms a one-dimensional coordination polymer based on the CaO₈ complex unit [6] [7]. The polymeric structure is generated through the bridging mode of the levulinate ligands, where one carboxyl oxygen atom (O1) coordinates with an inversion-related Ca²⁺ atom [6] [11]. This bridging interaction results in a Ca⋯Ca separation of 4.0326(7) Å between adjacent calcium ions in the polymer chain [6] [7].
The extended one-dimensional coordination polymeric chain generated by these bridging interactions lies parallel to the c-axis of the crystal [6] [12]. The formal description of this polymeric structure is catena-poly[[diaquacalcium]-bis(μ₂-4-oxobutanoato)], indicating the repeating unit of the polymer chain [7] [14]. This polymeric arrangement is a key structural feature that distinguishes calcium levulinate from many other calcium salts [6] [11].
The levulinate ligands in the polymeric chain adopt a specific conformation, with a torsion angle C1-C2-C3-C4 of 73.2(2)° [6] [16]. This twisted conformation of the levulinate molecule facilitates the formation of hydrogen bonds between adjacent polymer chains, contributing to the overall three-dimensional structure [6] [12].
The three-dimensional structure of calcium levulinate dihydrate is stabilized by an extensive network of intermolecular hydrogen bonds [6] [7]. The coordinating water molecules play a crucial role in this hydrogen bonding network, acting as double donors in two types of hydrogen bonding interactions [6] [12].
Within each polymeric chain, the coordinating water molecules form intra-chain O-H⋯O hydrogen bonds with carboxyl oxygen atoms [6] [16]. Specifically, the hydrogen bond O4-H4B⋯O2 connects the water molecule to a carboxyl oxygen atom within the same chain, with a hydrogen bond distance of 1.87 Å and a D⋯A distance of 2.7519(14) Å [6] [12].
Between adjacent polymer chains, the water molecules form inter-chain hydrogen bonds with carbonyl oxygen atoms from levulinate ligands in neighboring chains [6] [12]. The hydrogen bond O4-H4A⋯O3 connects the water molecule to a carbonyl oxygen atom in an adjacent chain, with a hydrogen bond distance of 2.02 Å and a D⋯A distance of 2.8568(15) Å [6] [16]. These inter-chain hydrogen bonds are essential for linking the one-dimensional polymer chains into an overall three-dimensional structure [6] [7].
Table 4: Hydrogen Bond Geometry in Calcium Levulinate Dihydrate [6] [12]
| D-H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |
|---|---|---|---|---|
| O4-H4A⋯O3 | 0.90 | 2.02 | 2.8568(15) | 155 |
| O4-H4B⋯O2 | 0.90 | 1.87 | 2.7519(14) | 168 |
When comparing calcium levulinate with other calcium salts, several structural differences and similarities become apparent [6] . Calcium levulinate exhibits a unique coordination polymer structure that distinguishes it from many other calcium salts, while sharing some common features with certain calcium carboxylates [6] [17].
In terms of calcium content, calcium levulinate provides higher calcium bioavailability (3.3 mmol/g) compared to calcium citrate (1.9 mmol/g) or calcium lactobionate (1.3 mmol/g) [18]. This higher calcium content is one of the notable features that distinguishes calcium levulinate from other calcium salts used in various applications [3] [18].
The crystal structures of two polymorphic forms of calcium acetate monohydrate provide an interesting comparison with calcium levulinate dihydrate [6]. While both compounds form coordination polymers, the coordination geometry and hydrogen bonding patterns differ significantly [6]. Calcium levulinate dihydrate exhibits a distorted square antiprismatic coordination geometry around the calcium ion, whereas calcium acetate monohydrate shows different coordination arrangements depending on the polymorphic form [6].
Compared to calcium gluconate, calcium levulinate offers higher solubility and better absorption properties [17]. Similarly, when compared to calcium lactate, calcium levulinate has a higher calcium content (14.8% higher) and is more easily absorbed through the intestinal wall [3] [18]. These structural differences contribute to the distinct physicochemical properties of calcium levulinate compared to other calcium salts [17].
Table 5: Comparison of Calcium Levulinate with Other Calcium Salts [3] [18]
| Property | Calcium Levulinate | Calcium Citrate | Calcium Lactate | Calcium Chloride |
|---|---|---|---|---|
| Calcium Bioavailability | 3.3 mmol/g | 1.9 mmol/g | Lower than levulinate | High |
| Solubility in Water | >30% at 25°C | Lower | Lower | Very high |
| Coordination Structure | Polymeric chain | Different | Different | Ionic |
| pH Value | 7 | More acidic | Slightly acidic | Acidic |
| Compatibility with Other Salts | Good | Limited | Good | Limited |